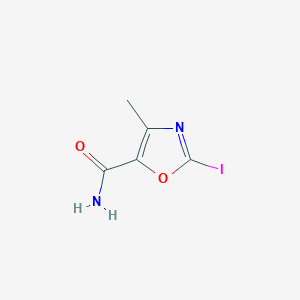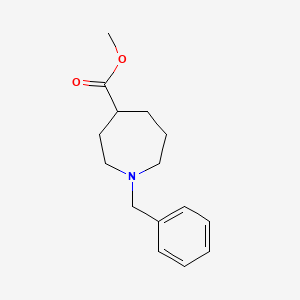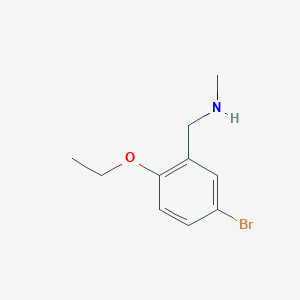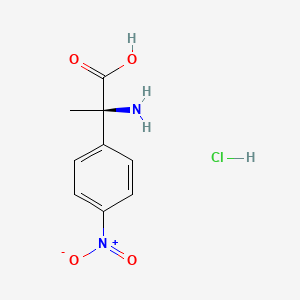
2-Iodo-4-methyloxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4-methyloxazole-5-carboxamide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an iodine atom at the second position, a methyl group at the fourth position, and a carboxamide group at the fifth position of the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methyloxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5-iodo-2-nitroaniline with formamide, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-4-methyloxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .
Wissenschaftliche Forschungsanwendungen
2-Iodo-4-methyloxazole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials and chemical sensors
Wirkmechanismus
The mechanism of action of 2-Iodo-4-methyloxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Iodo-4-methyloxazole-5-carboxamide include:
- 2-Iodo-4-methyloxazole-5-carboxylic acid
- 2-Iodo-4-methyloxazole-5-methylamide
- 2-Iodo-4-methyloxazole-5-ethylamide .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the iodine atom and the carboxamide group makes it particularly useful in medicinal chemistry and as a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C5H5IN2O2 |
|---|---|
Molekulargewicht |
252.01 g/mol |
IUPAC-Name |
2-iodo-4-methyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C5H5IN2O2/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9) |
InChI-Schlüssel |
RXOOVYXIULMJKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)I)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11866346.png)











![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)
